molecular formula C19H19N5 B6436711 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline CAS No. 2549052-10-8

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline

Cat. No. B6436711
CAS RN: 2549052-10-8
M. Wt: 317.4 g/mol
InChI Key: CTPAVHZJYVPEPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrole ring and a quinazoline ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Quinazoline is a dual-ring compound that is classified as a diazepine . It’s made up of two fused six-membered rings, one aromatic (a benzene ring) and the other a diazepine .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . This allows for the determination of the positions of atoms in a crystal and can provide detailed information about the compound’s structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various biological targets. For example, many pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, compounds containing a pyrrole ring are often highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

The primary target of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is the H+/K±ATPase . This enzyme, also known as the proton pump, is located in the stomach lining and is responsible for the final step in the production of gastric acid.

Mode of Action

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a potent proton pump inhibitor . After oral administration, it selectively enters the stomach lining cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme . This results in a decrease in gastric acid secretion .

Pharmacokinetics

It is known that the compound is soluble in dmf and dmso , suggesting that it may have good bioavailability

Result of Action

The primary result of the action of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a significant reduction in gastric acid secretion . This can provide relief from conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline. For example, the pH of the stomach can affect the activation of the drug. Additionally, factors such as diet and the use of other medications can influence the drug’s absorption and overall effectiveness. The compound should be stored under -20°C in a sealed and dry environment .

Safety and Hazards

The safety and hazards associated with a compound depend on various factors, including its structure, reactivity, and biological activity. It’s important to handle all compounds with care and use appropriate safety measures .

Future Directions

The future research directions for similar compounds often involve further exploration of their biological activity and potential therapeutic uses. For example, many researchers are currently investigating the use of pyrrole-containing compounds in the treatment of various diseases .

properties

IUPAC Name

4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPAVHZJYVPEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline

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